molecular formula C11H16BrN3O4S B8302657 Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate

Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate

Cat. No. B8302657
M. Wt: 366.23 g/mol
InChI Key: ASILOWPDUKNICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H16BrN3O4S and its molecular weight is 366.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate

Molecular Formula

C11H16BrN3O4S

Molecular Weight

366.23 g/mol

IUPAC Name

tert-butyl N-[5-bromo-3-(methanesulfonamido)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H16BrN3O4S/c1-11(2,3)19-10(16)14-9-8(15-20(4,17)18)5-7(12)6-13-9/h5-6,15H,1-4H3,(H,13,14,16)

InChI Key

ASILOWPDUKNICA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-bromo-3-(N-(methylsulfonyl)methylsulfonamido)pyridin-2-ylcarbamate (68 mg, 0.15 mmol) and N,N-dimethylethylenediamine (169 uL, 1.5 mmol) in dioxane (1 mL) was stirred at rt for 70 min. After diluting with ethyl acetate, the mixture was washed with aqueous citric acid (10%) followed by water. The organic phase was then dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was then diluted with dichloromethane which was then washed with 1 N HCl. After partitioning, the organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo to provide tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate (57 mg, 0.15 mmol, quantitative yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, 1H), 8.07 (d, 1H), 2.98 (s, 3H), 1.54 (s, 9H); MS (EI) for C10H16BrN3O4S: 310, 312 (Br isotopes, MH+-t-butyl).
Name
tert-butyl 5-bromo-3-(N-(methylsulfonyl)methylsulfonamido)pyridin-2-ylcarbamate
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
169 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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